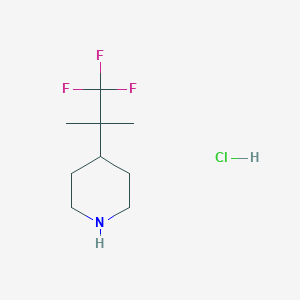
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride
カタログ番号 B2638201
CAS番号:
2470439-13-3
分子量: 231.69
InChIキー: BDYNHAQVVIJNAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride, commonly known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a piperidine derivative that has been widely used in the pharmaceutical industry for the synthesis of various drugs.
科学的研究の応用
Understanding Neurodegenerative Diseases
- Insights into Parkinson's Disease : A study highlighted the neurotoxic effects of certain chemicals related to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride, specifically 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which is associated with the onset of Parkinsonism. The chemical's selective damage to cells in the substantia nigra of the brain underscores its utility in studying neurodegenerative diseases like Parkinson's (Langston et al., 1983).
Analyzing Hepatotoxicity
- Evaluating Liver Disease Risk : Research on hydrochlorofluorocarbons, similar in structure to 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride, has provided insights into the hepatotoxicity of these compounds. The study discovered an epidemic of liver disease in industrial workers exposed to a mixture of these compounds, shedding light on the possible risks and mechanisms of liver damage associated with exposure to certain fluorochemicals (Hoet et al., 1997).
Drug Metabolism and Pharmacokinetics
- Understanding Drug Excretion and Metabolism : Research has explored the metabolism and excretion of related compounds, like SB-649868, an orexin receptor antagonist. Studies on the disposition of this compound in humans revealed its principal routes of metabolism and excretion, providing a framework for understanding how similar compounds, including 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride, might be processed in the body (Renzulli et al., 2011).
Exploring Receptor Antagonists
- Studying Receptor Occupancy and Drug Effects : Investigations into receptor antagonists like DU 125530 provide insights into the occupancy and potential therapeutic applications of similar compounds. This research, particularly the dosage and receptor occupancy relationship, can offer a model for studying the effects of compounds like 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride on various receptors in the body (Rabiner et al., 2002).
特性
IUPAC Name |
4-(1,1,1-trifluoro-2-methylpropan-2-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N.ClH/c1-8(2,9(10,11)12)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYNHAQVVIJNAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCNCC1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)
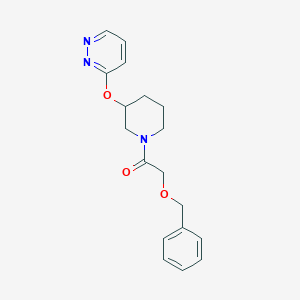
![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

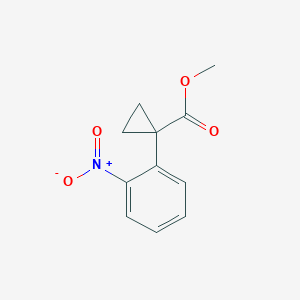
![Ethyl 4-(4-chlorophenyl)-2-[[2-(2,6-dimethylmorpholin-4-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2638129.png)
![N-(4-acetamidophenyl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2638130.png)
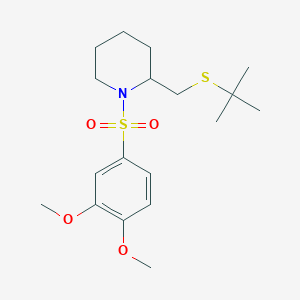
![2-[(2,4-Dihydroxyphenyl)sulfonyl]-2,3-Dihydro-1h-Isoindole-4,6-Diol](/img/structure/B2638132.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B2638133.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea](/img/structure/B2638135.png)
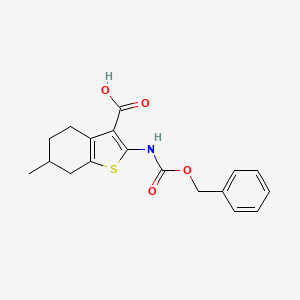
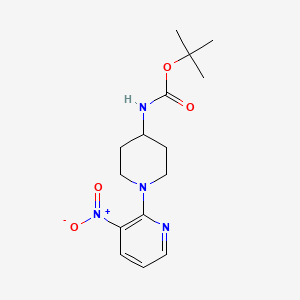
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethylpiperazin-1-yl)-2-methylphenyl]amino}propanamide](/img/structure/B2638141.png)